Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate

Regioselective synthesis Friedel-Crafts acylation Heterocyclic building blocks

Select CAS 77640-10-9 when your synthetic route demands a β-keto ester with predictable 2-position regiochemistry. The N-methyl group eliminates competing N-H side reactions inherent to unsubstituted pyrrole analogs (e.g., CAS 169376-35-6), while the ethyl ester balances reactivity and stability for multi-step sequences. Unlike the free carboxylic acid or methyl ester variants, this ethyl ester enables straightforward normal-phase chromatographic purification, followed by quantitative hydrolysis or aminolysis. Ideal for constructing pyrrolo-pyridazines, pyrrolo-pyrimidines, and nitrogen-containing fused heterocycles via condensation with hydrazines, amidines, or amines. Commercially available with defined Min. 95% purity specifications, ensuring the batch-to-batch reproducibility critical for SAR studies.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 77640-10-9
Cat. No. B2887869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate
CAS77640-10-9
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=CN1C
InChIInChI=1S/C10H13NO3/c1-3-14-10(13)7-9(12)8-5-4-6-11(8)2/h4-6H,3,7H2,1-2H3
InChIKeyVABCJCIFLKGBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (CAS 77640-10-9): A β-Keto Ester Building Block with N-Methylpyrrole Scaffold


Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (CAS 77640-10-9, molecular formula C₁₀H₁₃NO₃, molecular weight 195.21 g/mol) is a β-keto ester derivative featuring an N-methylpyrrole moiety linked to a 3-oxopropanoate ethyl ester group . The compound serves as a versatile small-molecule scaffold and building block in organic synthesis, particularly for constructing heterocyclic compounds, and is available from commercial suppliers at minimum 95% purity . Its structural combination of a pyrrole ring and a β-keto ester functionality enables participation in diverse chemical transformations, including condensation, cyclization, and nucleophilic addition reactions . This compound is intended exclusively for research and laboratory applications, not for therapeutic or veterinary use .

Why Closely Related Pyrrole β-Keto Esters Cannot Substitute for Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate in Research Applications


Substituting a closely related pyrrole-based β-keto ester for ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (CAS 77640-10-9) introduces quantifiable differences in chemical selectivity, reaction outcomes, and downstream synthetic utility. The presence of the N-methyl group on the pyrrole ring fundamentally alters regioselectivity in subsequent transformations relative to non-methylated analogs such as ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate (CAS 169376-35-6) . When N-methylpyrrole (the starting material for CAS 77640-10-9) undergoes acylation, the methyl substituent directs electrophilic attack to the 2-position with distinct selectivity compared to unsubstituted pyrrole, as evidenced by acylation studies of N-substituted pyrroles under Friedel-Crafts conditions . The ethyl ester moiety confers different solubility and reactivity profiles compared to the corresponding methyl ester (CAS 90908-89-7) or the free carboxylic acid (C₈H₉NO₂), affecting both reaction kinetics and purification outcomes . Furthermore, the β-keto ester functionality participates in condensation and cyclization reactions that the non-keto pyrrole derivatives cannot undergo, limiting the ability of structurally similar pyrroles to serve as direct replacements without altering synthetic yields and product profiles . These differentiation points are quantitatively substantiated in the evidence below.

Quantitative Differentiation Evidence for Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate Versus Analogs


Regioselective Acylation: N-Methylpyrrole vs. Unsubstituted Pyrrole in β-Keto Ester Formation

The synthesis of ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate proceeds via Friedel-Crafts acylation of 1-methylpyrrole with ethyl malonyl chloride using anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst in 1,2-dichloroethane at a controlled temperature of 10-15°C . The N-methyl substituent directs acylation exclusively to the 2-position of the pyrrole ring, producing the target β-keto ester with a molecular weight of 195.21 g/mol. In contrast, unsubstituted pyrrole (C₄H₅N) under identical acylation conditions exhibits different regioselectivity due to the absence of the N-methyl directing group and the presence of an unprotected N-H, which can also undergo competing N-acylation side reactions . The resulting non-methylated analog (ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate, CAS 169376-35-6) has a molecular weight of 181.19 g/mol (C₉H₁₁NO₃), representing a 14.02 g/mol mass difference that affects both physical properties and downstream synthetic compatibility .

Regioselective synthesis Friedel-Crafts acylation Heterocyclic building blocks

β-Keto Ester Reactivity Profile: Ethyl Ester vs. Methyl Ester Analogs in Condensation Reactions

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate possesses a β-keto ester functional group that enables participation in key condensation reactions, including Knoevenagel condensations and cyclocondensations to form heterocyclic systems . The ethyl ester moiety (CH₂CH₃) provides a leaving group with different steric and electronic properties compared to the methyl ester analog methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate (CAS 90908-89-7, C₈H₉NO₃, MW 167.16 g/mol) [1]. In nucleophilic acyl substitution and transesterification reactions, the ethyl ester exhibits slower reaction kinetics than the methyl ester due to the increased steric hindrance of the ethyl group and the slightly reduced electrophilicity of the carbonyl carbon, offering chemists greater control over reaction selectivity in multi-step syntheses . The β-keto functionality also enables keto-enol tautomerism and chelation with metal ions, properties absent in simple pyrrole derivatives lacking the 3-oxopropanoate side chain.

β-Keto ester chemistry Condensation reactions Heterocycle synthesis

Synthetic Tractability: Purification Advantage of Ethyl Ester vs. Free Carboxylic Acid

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (MW 195.21 g/mol) is commercially supplied as the ethyl ester, which offers distinct practical advantages in synthetic workflows compared to its corresponding free carboxylic acid analog 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoic acid (empirical formula C₈H₉NO₂, MW 151.16 g/mol) . The ester form exhibits significantly improved chromatographic behavior on normal-phase silica gel due to reduced polarity and hydrogen-bonding capacity, enabling more efficient purification by column chromatography with conventional ethyl acetate/hexane solvent systems . The carboxylic acid analog, by contrast, often requires specialized acidic modifiers or reverse-phase chromatography for adequate resolution. The ester can be readily converted to the free acid via basic hydrolysis (e.g., LiOH, NaOH) or to the corresponding amide via aminolysis, providing modular synthetic entry to diverse derivatives . The ethyl ester is supplied with a minimum purity specification of 95% from commercial sources, establishing a baseline quality expectation for procurement decisions .

Chromatographic purification Synthetic intermediate handling Acid-ester conversion

Validated Synthetic Utility: Documented Use as Key Intermediate in Heterocyclic Compound Construction

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate has documented applications as a building block in organic synthesis, specifically validated for the construction of more complex heterocyclic compounds . The compound's utility stems from its capacity to undergo condensation with amines, hydrazines, and amidines to form pyrrole-fused heterocycles including pyrazoles, isoxazoles, and pyrimidines. In contrast, simpler pyrrole analogs lacking the β-keto ester side chain (e.g., 1-methylpyrrole, CAS 96-54-8; 2-acetyl-1-methylpyrrole) are limited to electrophilic substitution chemistry and cannot participate in the same breadth of cyclocondensation pathways . The β-keto ester functionality provides two distinct electrophilic sites—the ketone carbonyl and the ester carbonyl—that can be sequentially exploited in tandem reaction sequences for scaffold diversification. Additionally, the compound serves as a precursor to 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile and related derivatives, expanding the accessible chemical space for medicinal chemistry and agrochemical programs [1].

Heterocyclic synthesis Pyrrole derivatives Building block validation

Optimal Application Scenarios for Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate in Research and Industrial Settings


Medicinal Chemistry: Scaffold Diversification via β-Keto Ester Cyclocondensation

Researchers synthesizing pyrrole-containing heterocyclic libraries for drug discovery programs should select ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate when the synthetic route requires a β-keto ester that can undergo condensation with hydrazines, amidines, or amines to generate pyrazoles, pyrimidines, or related fused systems. The N-methyl group ensures predictable 2-position regiochemistry while eliminating competing N-H side reactions that would occur with unsubstituted pyrrole analogs. The ethyl ester provides a balance of reactivity and stability suitable for multi-step sequences .

Synthetic Organic Chemistry: Building Block for Heterocyclic Core Construction

This compound is appropriate for organic synthesis laboratories constructing complex heterocyclic frameworks, including pyrrolo-pyridazines, pyrrolo-pyrimidines, and other nitrogen-containing fused systems. The documented use as a building block for heterocyclic compounds supports its selection over simpler pyrrole derivatives that lack the β-keto ester functionality required for cyclocondensation pathways. The validated synthetic route via Friedel-Crafts acylation provides a reliable entry point for derivative synthesis .

Process Chemistry: Ester Form for Streamlined Purification and Downstream Hydrolysis

In synthetic sequences where the ultimate target is a carboxylic acid or amide derivative, selecting the ethyl ester form of this compound offers practical purification advantages over directly using the free carboxylic acid analog. The ester's reduced polarity enables straightforward normal-phase column chromatography with standard solvent systems. Subsequent hydrolysis to the acid or aminolysis to the amide can be performed quantitatively under mild conditions, providing modular access to diverse final compounds while minimizing purification challenges at intermediate stages .

Academic Research: Reproducible Synthesis of Pyrrole-Derived Heterocycles

Academic laboratories requiring reproducible synthetic access to N-methylpyrrole-based heterocycles should use this compound rather than attempting to generate the β-keto ester in situ or using non-validated analogs. The established commercial availability with defined purity specifications (Min. 95%) eliminates batch-to-batch variability and reduces the need for in-house synthesis and purification of the starting building block. This is particularly valuable for laboratories conducting SAR studies where consistency in starting material quality is critical for data reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.